4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE
Description
4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one is a hybrid organosilane-functionalized cyclic carbonate. Its structure combines a 1,3-dioxolan-2-one (cyclic carbonate) core with a trimethoxysilylpropoxymethyl substituent. This dual functionality enables applications in materials science, particularly as a coupling agent or crosslinker in coatings, adhesives, and composites. The trimethoxysilyl group facilitates hydrolysis and condensation with hydroxylated surfaces (e.g., glass, metals), while the cyclic carbonate can undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols), enabling covalent bonding or polymerization .
Properties
IUPAC Name |
4-(3-trimethoxysilylpropoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7Si/c1-12-18(13-2,14-3)6-4-5-15-7-9-8-16-10(11)17-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICBKZBCSXKCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOCC1COC(=O)O1)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962431 | |
| Record name | 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42345-73-3 | |
| Record name | 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42345-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((3-(Trimethoxysilyl)propoxy)methyl)-1,3-dioxolan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042345733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[3-(trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalytic System
In a representative procedure, 3-(2,3-glycidoxy)propyltrimethoxysilane (23.6 g, 0.1 mol) is combined with tetrabutylammonium bromide (2.36 g) in ethyl acetate (120 mL). The system is purged with carbon dioxide at 1.7 MPa and heated to 90°C. Stirring is maintained for 45 hours with alternating clockwise and counterclockwise intervals to ensure homogeneity. Post-reaction, the mixture is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product with 95.99% yield and 99.6% purity .
Key Parameters:
-
Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst).
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Pressure : 1.7 MPa CO₂.
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Temperature : 90°C.
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Reaction Time : 45 hours.
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of bromide ions on the epoxide oxygen, opening the ring to form an alkoxide intermediate. Subsequent insertion of CO₂ generates the cyclic carbonate, stabilized by the trimethoxysilylpropoxy group. The use of ethyl acetate as a solvent enhances CO₂ solubility, while alternating stirring directions mitigate catalyst deactivation.
Hydrosilylation of Allyl Glycidyl Ether with Trimethoxysilane
An alternative route employs hydrosilylation to introduce the trimethoxysilyl group. This method, detailed in patent literature, involves the platinum-catalyzed addition of trimethoxysilane to allyl glycidyl ether.
Synthetic Protocol
A nitrogen-purged three-necked flask is charged with allyl glycidyl ether (11.4 g, 0.1 mol) and a platinum-based catalyst (10⁻⁵ mol Pt). Trimethoxysilane (13.4 g, 0.11 mol) is added dropwise at 50°C over 1 hour, followed by 30 minutes of stirring. Gas chromatographic analysis confirms an 80% yield of γ-glycidyloxypropyltrimethoxysilane, which is subsequently purified via reduced-pressure distillation.
Key Parameters:
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Catalyst : Platinum complexes (e.g., Karstedt’s catalyst).
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Temperature : 50°C.
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Molar Ratio : 1.1:1 (trimethoxysilane:allyl glycidyl ether).
Post-Functionalization to Cyclic Carbonate
The hydrosilylation product, γ-glycidyloxypropyltrimethoxysilane , is further reacted with CO₂ under conditions similar to Section 1.1 to install the 1,3-dioxolan-2-one ring. This two-step approach offers modularity in tailoring the silane and carbonate functionalities.
Ring-Opening Copolymerization with Styrenated Monomers
A less conventional method involves the copolymerization of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) with styrene, followed by post-polymerization silylation.
Synthesis of AGC Monomer
AGC is synthesized via transesterification of diethyl carbonate with 3-(allyloxy)-1,2-propanediol in the presence of K₂CO₃ at 120°C. Ethanol is removed via a Dean–Stark trap, and the product is distilled under reduced pressure.
Copolymerization and Silylation
The AGC-styrene copolymer is reacted with 3-mercaptopropyltrimethoxysilane under radical initiation to graft the trimethoxysilyl group onto the polymer backbone. While this method is primarily used for styrenated oils, it demonstrates the versatility of 1,3-dioxolan-2-one derivatives in hybrid material synthesis.
Comparative Analysis of Methods
Optimization Strategies and Challenges
Catalyst Screening
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
Adhesion and Coatings:
- 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one has shown potential as a coupling agent in composite materials. It enhances the adhesion between organic polymers and inorganic substrates, making it suitable for coatings that require strong interfacial bonding.
- Studies indicate that silane-based agents improve bonding properties significantly, which is critical in applications such as automotive and aerospace coatings.
Composite Materials:
- The compound can be utilized in the formulation of advanced composite materials. Its ability to promote compatibility between different phases (e.g., polymer matrix and filler) leads to improved mechanical properties and durability.
Biomedical Applications
Drug Delivery Systems:
- Compounds with similar dioxolane structures have been evaluated for their biocompatibility and low toxicity, making them promising candidates for drug delivery systems. The unique functional groups present in 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one may facilitate the encapsulation of therapeutic agents.
Tissue Engineering:
- The compound's favorable interactions with biological tissues suggest its potential use as scaffolding materials in tissue engineering. Its silane functionality can promote cell adhesion and growth, essential for developing viable tissue constructs.
Mechanism of Action
The mechanism of action of 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .
Comparison with Similar Compounds
Silane-Functionalized Analog: 2-[[3-(Triethoxysilyl)propoxy]methyl]oxirane
Key Structural Differences :
- The triethoxysilyl group replaces trimethoxysilyl, altering hydrolysis kinetics.
- An oxirane (epoxide) ring replaces the cyclic carbonate.
Functional Comparison :
| Property | 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one | 2-[[3-(Triethoxysilyl)propoxy]methyl]oxirane |
|---|---|---|
| Hydrolysis Rate | Faster (methoxy groups hydrolyze more readily) | Slower (ethoxy groups require more energy) |
| Reactive Sites | Cyclic carbonate (nucleophilic ring-opening) + silane | Epoxide (electrophilic ring-opening) + silane |
| Thermal Stability | Moderate (cyclic carbonate decomposes ~150–200°C) | Higher (epoxide stable up to ~250°C) |
| Applications | Adhesion promoters, hybrid polymer matrices | Epoxy-silane coatings, moisture-cured resins |
Research Findings :
- The target compound’s cyclic carbonate enables amine-mediated curing at lower temperatures compared to epoxide-based analogs, making it suitable for heat-sensitive substrates .
- The trimethoxysilyl group enhances compatibility with polar polymers (e.g., polyurethanes) due to faster silanol formation .
Non-Silane Cyclic Carbonates: 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxolan-4-yl)-2-propen-1-one and Derivatives
Key Structural Differences :
- Aromatic or aliphatic substituents replace the silane-propoxy group.
Functional Comparison :
| Property | 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one | 1-(3,5-Dimethoxyphenyl)-3-(1,3-dioxolan-4-yl)-2-propen-1-one |
|---|---|---|
| Surface Reactivity | High (silane-surface bonding) | None (lacks silane functionality) |
| Chemical Versatility | Dual reactivity (carbonate + silane) | Limited to carbonate ring-opening or conjugation reactions |
| Applications | Surface modifiers, composite fillers | Pharmaceutical intermediates, agrochemical precursors |
Research Findings :
- Non-silane cyclic carbonates are primarily used as intermediates in organic synthesis, leveraging their electrophilic carbonyl for nucleophilic attacks. The absence of silane groups limits their utility in materials science .
- The target compound’s silane moiety broadens its use to hybrid organic-inorganic systems, such as sol-gel coatings .
Advantages of 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one:
Dual Reactivity : Combines silane adhesion with carbonate crosslinking.
Rapid Curing : Faster hydrolysis than ethoxy-based silanes.
Versatility : Compatible with polymers, metals, and ceramics.
Limitations:
Moisture Sensitivity : Requires controlled storage to prevent premature hydrolysis.
Thermal Constraints : Cyclic carbonate decomposition limits high-temperature applications.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-[[3-(Trimethoxysilyl)propoxy]methyl]-1,3-dioxolan-2-one?
The compound is typically synthesized via cyclization reactions. A recommended approach involves reacting glycerol derivatives with carbonyl sources (e.g., phosgene or dialkyl carbonates) under controlled conditions to form the 1,3-dioxolan-2-one ring. The trimethoxysilylpropoxymethyl group can be introduced through nucleophilic substitution or esterification reactions. Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To identify the dioxolanone ring protons (δ ~4.5–5.5 ppm) and trimethoxysilyl groups (δ ~3.5–3.7 ppm for OCH₃) .
- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch of dioxolanone) and ~1100 cm⁻¹ (Si-O-C vibrations) confirm functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How does the trimethoxysilyl group influence the compound’s solubility and reactivity?
The trimethoxysilyl moiety enhances hydrophobicity and enables surface adhesion via silanol formation under hydrolytic conditions. Reactivity is dominated by the electrophilic dioxolanone ring, which undergoes nucleophilic attack (e.g., by amines or alcohols) .
Advanced Research Questions
Q. What experimental strategies can mitigate contradictions in reported reaction kinetics for dioxolanone derivatives?
Contradictions often arise from solvent effects or competing side reactions. To address this:
Q. How can researchers optimize the stability of this compound under varying storage conditions?
Stability studies should assess:
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to hydrolytic degradation of the trimethoxysilyl group.
- Temperature Effects : Accelerated aging tests (40–60°C) paired with HPLC-UV to track degradation kinetics .
- Solvent Compatibility : Polar aprotic solvents (e.g., acetonitrile) minimize ring-opening reactions compared to protic solvents .
Q. What advanced functionalization strategies enable tailored applications of this compound?
- Surface Modification : Hydrolyze trimethoxysilyl groups to form siloxane bonds with hydroxylated substrates (e.g., SiO₂ nanoparticles) .
- Ring-Opening Polymerization : Use nucleophilic initiators (e.g., amines) to generate polycarbonates or polyurethanes with silylated side chains .
- Hybrid Materials : Co-condensation with tetraethyl orthosilicate (TEOS) creates silica-based composites for controlled release or catalysis .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
